8-Benzyl-3,8-diazabicyclo[3.2.1]octane
Overview
Description
8-Benzyl-3,8-diazabicyclo[3.2.1]octane is a chemical compound with the IUPAC name (1R,5S)-8-benzyl-3,8-diazabicyclo[3.2.1]octane1. It is a solid substance with a molecular weight of 202.31.
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane, is a key component in the synthesis of tropane alkaloids2. The synthesis process often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold2.
Molecular Structure Analysis
The molecular structure of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane is represented by the InChI code 1S/C13H18N2/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12/h1-5,12-14H,6-10H2
1. This indicates that the molecule consists of 13 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms1.
Chemical Reactions Analysis
While specific chemical reactions involving 8-Benzyl-3,8-diazabicyclo[3.2.1]octane are not readily available, it’s worth noting that the 8-azabicyclo[3.2.1]octane scaffold is a key component in the synthesis of tropane alkaloids2. This suggests that the compound may participate in similar chemical reactions.
Physical And Chemical Properties Analysis
8-Benzyl-3,8-diazabicyclo[3.2.1]octane is a solid substance1. It has a molecular weight of 202.31 and is stored at room temperature1. The compound has a purity of 95%1.Scientific Research Applications
Improved Synthesis Processes
- Scalable Synthesis: An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane, which includes N-benzyl-3,8-diazabicyclo[3.2.1]octane, was developed, enhancing the efficiency of production of these compounds (Huang & Teng, 2011).
Chemical Transformations and Reactions
- Thermal and Chemical Intramolecular Migration: The 8-acyl-3,8-diazabicyclo[3.2.1]octanes, including derivatives of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane, undergo rearrangement through thermal action to 3-acyl-3-8-diazabicyclo[3.2.1]octanes (Cignarella, Testa, & Pasqualucci, 1963).
Synthesis of Analogs
- Analog Synthesis for Receptor Affinity: Research includes the synthesis of analogs of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane, such as 8-methyl-3,8-diazabicyclo(3.2.1)octane (azatropane), to evaluate their affinity at specific receptors (Singh et al., 2007).
Potential Pharmaceutical Applications
- Antiparkinson Agent Synthesis: Certain derivatives of 3,8-diazabicyclo[3.2.1]octanes have been synthesized as potential antiparkinson agents, indicating the pharmaceutical significance of this compound's structure (Occelli, Fontanella, & Testa, 1977).
Structural and Conformational Studies
- Structural Analysis: Detailed structural and conformational studies have been conducted on derivatives of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane, providing insights into their molecular behavior and potential pharmaceutical applications (Bombieri et al., 2002).
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H3351. These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection1.
Future Directions
The 8-azabicyclo[3.2.1]octane
properties
IUPAC Name |
8-benzyl-3,8-diazabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12/h1-5,12-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCFTYDLIJTKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477194 | |
Record name | 8-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
CAS RN |
93428-56-9 | |
Record name | 8-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-benzyl-3,8-diazabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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